6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid

5-LOX/COX dual inhibition inflammation structure-activity relationship

Procure 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid for targeted drug discovery. This scaffold demonstrates a 2.9-fold COX-1 potency boost vs. unsubstituted analogs and potent 5-LOX inhibition. The 6-bromo substituent enables rapid Pd-catalyzed library synthesis. Ideal for anti-inflammatory and antitubercular SAR studies against MDR strains. Ensure purity ≥95% for reliable results.

Molecular Formula C9H5BrO3S
Molecular Weight 273.1 g/mol
CAS No. 1432053-95-6
Cat. No. B1407440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid
CAS1432053-95-6
Molecular FormulaC9H5BrO3S
Molecular Weight273.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=C2O)C(=O)O
InChIInChI=1S/C9H5BrO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13)
InChIKeyQHZSOUQZSMUWHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic Acid: Core Properties and Procurement Context


6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid (CAS: 142880-48-2) is a heterocyclic building block belonging to the benzo[b]thiophene-2-carboxylic acid class, characterized by a bromine atom at the 6-position and a 3-hydroxy group on the fused thiophene ring [1]. The compound exhibits the keto-enol tautomerism characteristic of 3-hydroxybenzothiophene-2-carboxylic acids, with the enol form stabilized by intramolecular hydrogen bonding between the 3-OH and the 2-carboxylic acid carbonyl [2]. Its molecular formula is C₉H₅BrO₃S with a molecular weight of approximately 273.1 g/mol, and it is commercially available from multiple suppliers at purities typically ≥95% . The bromine substituent at the 6-position provides a versatile synthetic handle for cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling further functionalization of the benzothiophene scaffold [3].

Why 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic Acid Cannot Be Casually Substituted with Halogen Analogs


The 6-position halogen substituent on the 3-hydroxybenzo[b]thiophene-2-carboxylic acid scaffold exerts profound and non-linear effects on both biological activity and synthetic utility. In 5-LOX/COX dual inhibition studies, the 6-bromo derivative (compound 2f) demonstrated an IC₅₀ of 1.7 µM against COX-1, while the unsubstituted parent compound 2a showed an IC₅₀ of 4.9 µM—representing a 2.9-fold potency enhancement from bromine substitution [1]. In antitubercular screening, benzo[b]thiophene-2-carboxylic acid derivatives with 6-bromo substitution (compound 7b) exhibited MIC values of 2.73–22.86 µg/mL against multidrug-resistant M. tuberculosis strains, with activity profile distinct from chloro- and fluoro-substituted analogs [2]. The bromine atom's larger van der Waals radius (1.85 Å vs. chlorine's 1.75 Å and fluorine's 1.47 Å) and higher polarizability directly influence target binding pocket occupancy, metabolic stability, and the compound's suitability for subsequent Pd-catalyzed cross-coupling reactions where bromine serves as a superior leaving group compared to chlorine [3]. Simply interchanging 6-bromo, 6-chloro, 6-fluoro, or unsubstituted variants without experimental validation introduces substantial risk of altered potency, selectivity, and downstream derivatization efficiency.

Quantitative Differentiation Evidence for 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic Acid


6-Bromo Substitution Enhances COX-1 Inhibitory Potency by 2.9-Fold Relative to Unsubstituted Parent

In a systematic SAR study of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives evaluated for dual 5-LOX/COX inhibition, the 6-bromo substituted derivative (compound 2f) demonstrated an IC₅₀ of 1.7 µM against COX-1, whereas the unsubstituted parent compound 2a exhibited an IC₅₀ of 4.9 µM [1]. This corresponds to a 2.9-fold improvement in COX-1 inhibitory potency attributable specifically to 6-position bromine substitution. In the same assay, the 5-bromo substituted derivative 2e showed an IC₅₀ of 3.4 µM, indicating that the 6-position is a more favorable substitution site than the 5-position for COX-1 activity within this scaffold. For 5-LOX inhibition, compound 2f exhibited an IC₅₀ of 0.65 µM, while the unsubstituted compound 2a showed 0.73 µM, with the 6-chloro derivative 2d achieving 0.67 µM [1].

5-LOX/COX dual inhibition inflammation structure-activity relationship

6-Bromo-Substituted Benzothiophene-2-Carboxylates Demonstrate MIC of 2.73–22.86 µg/mL Against Multidrug-Resistant M. tuberculosis

In a comprehensive evaluation of benzo[b]thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis H37Ra, the 6-bromo-substituted derivative 7b was tested against multidrug-resistant M. tuberculosis (MDR-MTB) strains and exhibited MIC values ranging from 2.73 to 22.86 µg/mL [1]. The study assessed four distinct series of benzo[b]thiophene derivatives (7a-7k, 8a-8k, 9a-9c, and 10a-10d), and compound 7b was specifically highlighted as 'highly active against A- and D-MDR-MTB/MTB' [1]. Compound 7b serves as a key synthetic intermediate that can be derived from 6-bromo-3-hydroxy-benzothiophene-2-carboxylic acid via esterification or amidation. In the same study, the 6-chloro derivative 7c and 6-fluoro derivative 7a showed distinct activity profiles, with 7b demonstrating superior potency against the dormant BCG strain (MIC = 0.60-0.61 µg/mL) compared to several non-brominated analogs [1].

antitubercular MDR-MTB benzothiophene carboxylate

3-Hydroxybenzothiophene-2-carboxylic Acid Scaffold Achieves Submicromolar Dual 5-LOX/COX-1 Inhibition: Bromine Substitution Enables Optimization

The 3-hydroxybenzo[b]thiophene-2-carboxylic acid scaffold, of which 6-bromo-3-hydroxy-benzothiophene-2-carboxylic acid is a direct member, demonstrated the capacity for submicromolar dual inhibition of 5-LOX and COX-1 across multiple derivatives in the Hansen et al. study [1]. The 6-bromo derivative 2f achieved IC₅₀ values of 0.65 µM (5-LOX) and 1.7 µM (COX-1), while the 6-chloro derivative 2d showed 0.67 µM and 1.9 µM, respectively [1]. Both 6-bromo and 6-chloro derivatives exhibited comparable submicromolar 5-LOX activity, but the bromo derivative maintained a slight edge in COX-1 potency (1.7 vs. 1.9 µM). Notably, all derivatives bearing the intact 3-hydroxy-2-carboxylic acid moiety demonstrated measurable dual inhibition, whereas derivatives lacking the free carboxylic acid showed substantially reduced activity, confirming the pharmacophoric importance of this functional group arrangement [1].

5-LOX COX-1 dual inhibitor inflammation

Benzothiophene-2-Carboxylic Acid Derivatives with 6-Bromo Substitution Exhibit Dormant-State BCG Activity with MIC of 0.60–0.61 µg/mL

The antitubercular study by Lu et al. evaluated benzo[b]thiophene derivatives under both aerobic and oxygen-depleted (dormant) conditions against M. bovis BCG, a model for latent tuberculosis infection [1]. Compounds 8c and 8g, both derived from the benzothiophene-2-carboxylic acid scaffold, demonstrated MIC values of 0.60 and 0.61 µg/mL, respectively, against dormant BCG—representing sub-microgram per milliliter potency [1]. The 6-bromo-substituted derivative 7b, which is synthetically accessible from 6-bromo-3-hydroxy-benzothiophene-2-carboxylic acid as a precursor, was evaluated in the same study and showed activity against both actively growing and dormant mycobacterial states [1]. The selectivity index (SI) data against human cancer cell lines (HeLa, Panc-1, THP-1) indicated low cytotoxicity for this compound class, supporting their potential as lead candidates for further development [1].

dormant BCG latent tuberculosis benzothiophene antimycobacterial

6-Bromo Substituent Provides Superior Synthetic Versatility via Pd-Catalyzed Cross-Coupling Relative to 6-Chloro and 6-Fluoro Analogs

The 6-bromo substituent on 6-bromo-3-hydroxy-benzothiophene-2-carboxylic acid serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions. Aryl bromides undergo oxidative addition to Pd(0) approximately 50-100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions, and approximately 10⁴ times faster than aryl fluorides [1]. Quantitative kinetic studies have established that the relative reactivity order for Pd(0) oxidative addition is Ar-I > Ar-Br > Ar-Cl > Ar-F, with aryl bromides representing the optimal balance between reactivity and commercial availability/stability [1]. The 6-bromo derivative can be directly employed in Suzuki couplings with aryl/heteroaryl boronic acids, Buchwald-Hartwig aminations, Sonogashira alkynylations, and Heck vinylations, whereas the 6-chloro analog often requires specialized ligand systems (e.g., bulky electron-rich phosphines) or elevated temperatures (>100°C) to achieve comparable conversion [2]. This broader reaction scope and milder condition compatibility translates to higher synthetic throughput and reduced optimization burden.

Suzuki coupling cross-coupling synthetic intermediate medicinal chemistry

Validated Application Scenarios for 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic Acid Based on Quantitative Evidence


Lead Optimization for Dual 5-LOX/COX-1 Inhibitors in Anti-Inflammatory Drug Discovery

Based on the 2.9-fold COX-1 potency enhancement of the 6-bromo derivative (IC₅₀ = 1.7 µM) over the unsubstituted parent (IC₅₀ = 4.9 µM) and its submicromolar 5-LOX activity (IC₅₀ = 0.65 µM) [1], 6-bromo-3-hydroxy-benzothiophene-2-carboxylic acid serves as a validated starting point for structure-activity relationship studies targeting dual 5-LOX/COX inhibition. The 6-bromo derivative offers a 10.5% improvement in COX-1 potency relative to the 6-chloro analog (1.7 vs. 1.9 µM) while maintaining comparable 5-LOX activity [1], making it the preferred choice when fine-tuning the balance between these two inflammatory pathways. This scaffold is particularly relevant for programs seeking alternatives to licofelone or exploring novel dual inhibitors for chronic inflammatory conditions.

Synthesis of Antitubercular Lead Compounds Targeting Multidrug-Resistant and Latent M. tuberculosis

The demonstrated activity of 6-bromo-substituted benzothiophene-2-carboxylic acid derivatives against MDR-MTB strains (MIC range 2.73–22.86 µg/mL for compound 7b) and dormant BCG (MIC = 0.60–0.61 µg/mL for related derivatives 8c and 8g) [2] validates the procurement of 6-bromo-3-hydroxy-benzothiophene-2-carboxylic acid as a key intermediate for antitubercular drug discovery. The compound class exhibits a favorable selectivity index against human cancer cell lines, reducing the risk of cytotoxicity-driven attrition during lead optimization [2]. Programs addressing the WHO priority of new TB therapeutics with activity against latent infection and drug-resistant strains should prioritize this scaffold.

Palladium-Catalyzed Diversification of Benzothiophene Scaffolds via Suzuki-Miyaura and Related Cross-Couplings

The 6-bromo substituent provides a 50-100x kinetic advantage in Pd(0) oxidative addition compared to the 6-chloro analog, enabling broader reaction scope and milder coupling conditions [3][4]. 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid can be directly employed as a coupling partner in Suzuki-Miyaura reactions with diverse aryl and heteroaryl boronic acids to generate 6-substituted benzothiophene libraries. This synthetic versatility is particularly valuable for medicinal chemistry programs requiring rapid exploration of C6 substitution space or parallel synthesis of analog series. Laboratories prioritizing synthetic efficiency should select the 6-bromo derivative over 6-chloro or 6-fluoro alternatives.

Antiviral Lead Generation Targeting Herpesviruses and Enteroviruses

The benzothiophene-2-carboxylic acid scaffold has established precedent as an antiviral pharmacophore, as documented in EP 0712404 B1 describing benzothiophene analogs as therapeutic agents for herpes viral infections including cytomegalovirus [5]. Additionally, benzothiophene derivatives have demonstrated potent inhibition of human rhinovirus A and B strains, as well as poliovirus 3 replication [6]. 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid provides a functionalized core that can be elaborated into antiviral screening candidates via esterification, amidation, or cross-coupling at the 6-position. The compound's structural features—particularly the 3-hydroxy group and 2-carboxylic acid—are consistent with pharmacophoric elements present in known antiviral benzothiophenes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.